Bienvenue dans la boutique en ligne BenchChem!

2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid

PROTAC Cereblon ligand stability Hydrolytic degradation

2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid (CAS 442654-09-3) is a dichlorinated isoindoline-1,3-dione derivative belonging to the phthalimide class of cereblon (CRBN) E3 ubiquitin ligase modulators. The compound features a 5,6-dichloro substitution on the isoindoline ring and a glycine-conjugated acetamido linker, distinguishing it from simpler phthalimide analogs such as 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid (CAS 111104-25-7).

Molecular Formula C12H8Cl2N2O5
Molecular Weight 331.11
CAS No. 442654-09-3
Cat. No. B2686124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid
CAS442654-09-3
Molecular FormulaC12H8Cl2N2O5
Molecular Weight331.11
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)NCC(=O)O
InChIInChI=1S/C12H8Cl2N2O5/c13-7-1-5-6(2-8(7)14)12(21)16(11(5)20)4-9(17)15-3-10(18)19/h1-2H,3-4H2,(H,15,17)(H,18,19)
InChIKeyJLMPTWANUDLRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid (CAS 442654-09-3): Baseline Characteristics for Scientific Sourcing


2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid (CAS 442654-09-3) is a dichlorinated isoindoline-1,3-dione derivative belonging to the phthalimide class of cereblon (CRBN) E3 ubiquitin ligase modulators. The compound features a 5,6-dichloro substitution on the isoindoline ring and a glycine-conjugated acetamido linker, distinguishing it from simpler phthalimide analogs such as 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid (CAS 111104-25-7). Phthalimide-based CRBN ligands are established scaffolds for immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs), where aqueous stability, neosubstrate degradation capacity, and linker attachment point chemistry are critical selection parameters. [1]

Why Generic Phthalimide Substitution Fails: Selection Rationale for 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid (CAS 442654-09-3)


Phthalimide-based CRBN ligands cannot be universally interchanged. Within the same structural class, substitutions at the 4-, 5-, and 6-positions of the isoindoline ring profoundly modulate hydrolytic stability, which directly dictates plasma half-life (t₁/₂) and intracellular bioavailability. For instance, phthalimide conjugates with 5-substituted linkers exhibit stability percentages ranging from 1% to 80% after 24 hours of incubation in pH 7.4 buffer, with corresponding plasma t₁/₂ spanning from <10 minutes to >120 minutes. Linker attachment at position 4 consistently yields more stable derivatives than position 5, confirming that subtle positional isomerism exerts non-linear effects on chemical integrity and subsequent pharmacological performance. The 5,6-dichloro substitution pattern present in CAS 442654-09-3 introduces dual halogen effects—simultaneously increasing lipophilicity (XLogP3 ~ 2.8) and altering the electron density of the phthalimide ring—parameters that directly influence CRBN binding affinity, metabolic susceptibility, and neosubstrate degradation selectivity. Without head-to-head comparative data for the specific compound, procurement decisions must be informed by class-level structure–stability relationships demonstrating that minor structural modifications produce large, quantifiable differences in key developability parameters. [1] [2]

Quantitative Differentiation Evidence for 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid (CAS 442654-09-3)


Hydrolytic Stability Differences Among Positional Isomers of Phthalimide-Based CRBN Ligands

In a systematic comparison of phthalimide-based CRBN ligand conjugates, compounds with linker attachment at position 4 (e.g., T01) demonstrated 80% stability after 24 h in pH 7.4 buffer, whereas the corresponding 5-substituted counterpart (T02) exhibited only 70% stability—a 12.5% relative decrease. More extreme examples include the alkynyl-linked pair T13 (6% stability) and T14 (1% stability), representing a 6-fold difference between the 4- and 5-substituted isomers. For compounds structurally analogous to CAS 442654-09-3 (where the acetamido linker is attached via the phthalimide nitrogen equivalent to the 5-position linkage), the available class data predict reduced aqueous stability compared to 4-substituted phthalimides, with percentage stability values typically falling between 1–70% depending on the specific linker chemistry. [1]

PROTAC Cereblon ligand stability Hydrolytic degradation

Plasma Stability Half-Life Comparison of Phthalimide CRBN Ligand Conjugates

In vitro human plasma stability measurements reveal stark differences among structurally related phthalimide conjugates. The 4-amino-substituted compound T01 exhibited a plasma t₁/₂ exceeding 120 minutes, while the analogous 5-amino-substituted compound T02 was so rapidly degraded that its t₁/₂ could not be determined (n.d.). Similarly, the 4-carboxamide-substituted T06 showed t₁/₂ > 120 minutes, whereas its 5-substituted pair T05 had an undetermined half-life. Among 5-substituted conjugates where t₁/₂ could be measured (e.g., T03: 118 minutes), the presence of a methylamino-acyl linker (T11: >120 minutes) dramatically improved stability, highlighting the non-linear interplay between substitution position and linker chemistry. For CAS 442654-09-3, the dichloro substitution at positions 5 and 6 combined with the glycine-acetamido linker creates a unique electronic and steric environment that is expected to produce plasma stability characteristics distinct from both unsubstituted phthalimides and mono-substituted analogs, though direct measurements for this specific compound were not identified. [1]

In vitro plasma stability Pharmacokinetics CRBN ligand metabolism

IKZF1 Neosubstrate Degradation Efficiency: Differential Activity Across Phthalimide CRBN Ligand Variants

Quantitative IKZF1 degradation data in MM.1S cells at 1 μM concentration for 6 hours revealed that phthalimide conjugates with 4-aminoalkyl linkers (T01) achieved 64% IKZF1 depletion, while the 5-aminoalkyl analog (T02) reached only 19%—a 3.4-fold reduction in degradation potency. The 4-methylamino-acyl conjugate (T11) exhibited 73% depletion, whereas its 5-positional counterpart (T12) showed 0% depletion, demonstrating a complete loss of neosubstrate-degrading activity. This functional cliff between positional isomers is recapitulated across multiple linker chemistries: the 4-alkylether T07 (29%) versus 5-alkylether T08 (6%), representing a 4.8-fold difference. For compounds bearing dichloro substitution at positions 5 and 6 (as in CAS 442654-09-3), the dual halogenation is expected to modulate the CRBN binding surface and thereby alter the ternary complex geometry that determines neosubstrate recruitment efficiency, though direct IKZF1 degradation measurements for this specific compound are unavailable. [1]

IKZF1 degradation CRBN neosubstrate IMiD activity

Lipophilicity (logD7.4) Differentiation Between 4- and 5-Substituted Phthalimide CRBN Ligands

Measured logD7.4 values for phthalimide-based CRBN ligand conjugates ranged from 1.6 to 3.3, with systematic differences observed between 4-substituted and 5-substituted pairs. Amino-substituted conjugates showed a logD7.4 of 3.1 (T01, 4-position) versus 2.6 (T02, 5-position)—a ΔlogD of 0.5 units, corresponding to a 3.2-fold difference in distribution coefficient. The alkylether series exhibited a similar trend: T07 (4-position, logD 2.1) compared to T08 (5-position, logD 1.8). The 5,6-dichloro substitution present in CAS 442654-09-3 introduces two electron-withdrawing chlorine atoms that increase overall lipophilicity; the structurally closest analog, 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid (CAS 111104-25-7), has a calculated XLogP3 of 1.7, whereas the glycine-acetamido extension in the target compound adds polar surface area (predicted PSA ~101 Ų), shifting the logD profile toward intermediate values suitable for both membrane permeability and aqueous solubility. [1] [2]

Lipophilicity logD PROTAC developability

Structural Differentiation: 5,6-Dichloro Bis-Halogenation Versus Mono-Chloro and Unsubstituted Phthalimide Scaffolds

The 5,6-dichloro substitution pattern of CAS 442654-09-3 represents a distinct electronic configuration compared to the more commonly employed 4-amino or 4-hydroxy phthalimide scaffolds found in pomalidomide-based PROTACs. Crystallographic studies of CRBN–ligand complexes have established that the phthalimide ring occupies a narrow hydrophobic pocket where halogen substitutions can directly engage in halogen-π interactions and modulate the electrophilicity of the imide carbonyls toward hydrolytic attack. Compared to unsubstituted phthalimide (a weak CRBN binder) and mono-chloro analogs, the vicinal dichloro arrangement creates a unique electrostatic potential surface that simultaneously increases ring stability toward nucleophilic hydrolysis at the imide carbonyl while potentially altering the binding pose relative to the glutarimide ring, which contacts the CRBN surface. The glycine-acetamido extension further differentiates CAS 442654-09-3 from simpler acetic acid derivatives (e.g., CAS 111104-25-7) by providing a secondary amide hydrogen bond donor/acceptor site suitable for subsequent linker conjugation. [1]

Halogen substitution Phthalimide electrophilicity CRBN binding surface

Evidence-Backed Application Scenarios for 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid (CAS 442654-09-3) in Scientific and Industrial Workflows


PROTAC Intermediate: CRBN-Recruiting Bifunctional Degrader Assembly with Defined Hydrolytic Stability Profile

For PROTAC chemists, CAS 442654-09-3 serves as a functionalized CRBN ligand intermediate ready for conjugation to target-protein binders via its terminal carboxylic acid. Class-level data demonstrate that the 5-position linker attachment (structurally analogous to the acetamido-glycine linkage in this compound) yields systematically different hydrolytic stability compared to 4-position attachments—with pH 7.4 buffer stability ranging from 1% to 70% after 24 hours, and plasma half-lives spanning from undetectable to >120 minutes depending on linker chemistry [1]. The dichloro substitution on the phthalimide ring adds electron-withdrawing character, which is expected to further differentiate the hydrolytic degradation rate from pomalidomide-based and lenalidomide-based scaffolds. Researchers should explicitly measure stability for their specific conjugate, as even minor linker modifications (amino vs. methylamino-acyl vs. alkylether) produce large quantitative shifts in stability within the same attachment position series [1].

Neosubstrate-Neutral CRBN Scaffold for Phenotypic Screening Using PROTACs

IKZF1 degradation data from structurally related phthalimide conjugates demonstrate that 5-substituted compounds consistently show markedly reduced neosubstrate degradation activity compared to 4-substituted variants—with some 5-substituted conjugates exhibiting 0% IKZF1 depletion despite 73% depletion for their 4-substituted counterparts [1]. This functional cliff suggests that a 5,6-dichloro-substituted scaffold may produce inherently lower IKZF1/Aiolos degradation, which is desirable when the intended PROTAC must degrade only the target protein without confounding immunomodulatory effects. For phenotypic screening campaigns where IKZF1 degradation would generate false-positive anti-proliferative readouts in multiple myeloma or lymphoma cell lines, selecting a scaffold with predicted low intrinsic neosubstrate activity reduces the risk of misinterpreting degrader selectivity [1].

Comparative Stability Assessment for Pre-Clinical Candidate Optimization of Phthalimide-Containing Degraders

The availability of a systematically measured stability dataset across 16 phthalimide conjugates (T01–T16, L01–L06) provides a quantitative framework for benchmarking CAS 442654-09-3-derived PROTACs. Key developability parameters—logD7.4 (range: 1.6–3.3), pH 7.4 stability (range: 1–80% remaining after 24 h), plasma t₁/₂ (range: <10–>120 min), and IKZF1 degradation (range: 0–73% at 1 μM)—establish the performance boundaries of the phthalimide CRBN ligand class [1]. For procurement decisions, the target compound's 5,6-dichloro substitution and glycine-acetamido linker position it as a distinct chemical entity whose stability and degradation profile must be empirically confirmed against these class benchmarks rather than extrapolated from pomalidomide or thalidomide behavior, which differ both in substitution pattern and linker architecture [1].

Medicinal Chemistry SAR Exploration of Halogen Effects on CRBN Ligand Pharmacology

The 5,6-dichloro substitution on the isoindoline ring provides a unique tool for structure–activity relationship (SAR) studies investigating how halogen electronegativity and steric bulk influence CRBN binding affinity, ternary complex formation, and neosubstrate selectivity. While unsubstituted phthalimide shows negligible CRBN binding and thalidomide (which is 4-substituted with a glutarimide ring) serves as the clinical benchmark, the dichloro motif introduces dual electron-withdrawing effects that are not present in either mono-halogenated or 4-substituted scaffolds [1]. The glycine-acetamido extension further differentiates CAS 442654-09-3 from the simpler dichlorophthalimide acetic acid analog (CAS 111104-25-7), adding a secondary amide that can serve as either a solubility-modifying handle or a proximal hydrogen-bonding motif for additional protein contacts [2]. Procurement of this compound enables head-to-head comparison against 4-substituted and mono-chloro analogs within a single experimental series, generating internally consistent SAR data.

Quote Request

Request a Quote for 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.